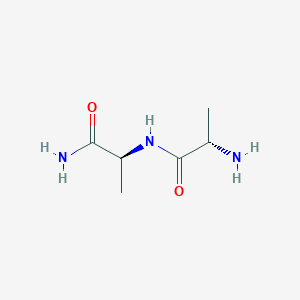

Alanyl-l-alaninamide

Description

Alanyl-L-alaninamide (CAS: Not explicitly provided; synonyms include L-Alanyl-L-alanine and related derivatives) is a dipeptide derivative composed of two L-alanine residues linked via an amide bond. It is primarily recognized for its role as a selective inhibitor of peptidyl-dipeptidase A and angiotensin I-converting enzyme (ACE). Notably, it exhibits differential inhibition between the N-terminal (Ki = 12 nM) and C-terminal (Ki = 25 µM) active sites of ACE, making it a critical tool for studying enzyme domain-specific activities . Its structural simplicity and specificity have positioned it as a reference compound in enzymology and drug discovery.

Properties

CAS No. |

24326-08-7 |

|---|---|

Molecular Formula |

C6H13N3O2 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C6H13N3O2/c1-3(7)6(11)9-4(2)5(8)10/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11)/t3-,4-/m0/s1 |

InChI Key |

DFQJATWYPJPAEU-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alanyl-l-alaninamide typically involves the coupling of two alanine molecules. One common method involves the use of protecting groups to prevent unwanted side reactions. For example, the synthesis can start with the protection of the amino group of one alanine molecule using a tert-butyloxycarbonyl (Boc) group. The protected alanine is then coupled with another alanine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting group is removed to yield this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic methods. One such method involves the use of α-amino acid ester acyltransferase, which catalyzes the reaction between L-alanine methyl ester hydrochloride and L-glutamine to produce this compound. This method is highly efficient, simple, low-cost, and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Alanyl-l-alaninamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxo compounds, while reduction may yield amine derivatives .

Scientific Research Applications

Alanyl-l-alaninamide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide interactions and conformations.

Biology: Investigated for its role in protein synthesis and enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the production of biodegradable polymers and hydrogels

Mechanism of Action

The mechanism of action of alanyl-l-alaninamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of chymotrypsin-like elastase family member 1, which is involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Alanyl-L-alaninamide, highlighting differences in molecular properties, biological activity, and applications:

Key Findings and Distinctions

L-Alanyl-L-Glutamine

- Structural Difference : Incorporates glutamine instead of a second alanine residue.

- Functional Role : Used clinically to enhance nitrogen retention and immune function in critically ill patients, unlike this compound, which is primarily a research tool .

- Stability : More resistant to hydrolysis than this compound due to glutamine’s side chain .

N-Acetyl-4-nitro-L-phenylthis compound

- Modification : The nitro-phenyl group enhances UV visibility, making it suitable for spectroscopic enzyme assays.

- Activity: No direct ACE inhibition reported; used primarily as a substrate or probe in kinetic studies .

RXP 407

- Selectivity : Like this compound, RXP 407 selectively inhibits the N-terminal domain of ACE but with higher potency (Ki = 0.6 nM vs. 12 nM for this compound) .

- Clinical Relevance : RXP 407 has been explored for hypertension management, whereas this compound remains a mechanistic probe .

Alanylglutamic Acid

- Function : Serves as a model for studying peptide bond stability and hydrolysis kinetics, contrasting with this compound’s enzyme inhibition focus .

Mechanistic Insights

- ACE Inhibition: this compound’s dual Ki values (12 nM vs. 25 µM) underscore its utility in dissecting domain-specific enzyme mechanisms. This contrasts with non-selective inhibitors like captopril, which target both ACE domains equally .

- Synthetic Derivatives : Modifications such as acetylation or aromatic substitutions (e.g., nitro-phenyl groups) alter solubility and binding affinity, enabling tailored applications in assays or drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.